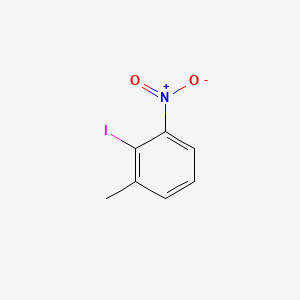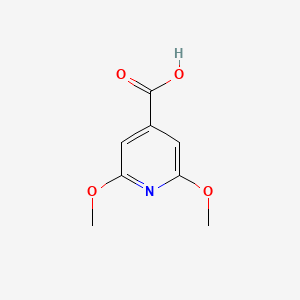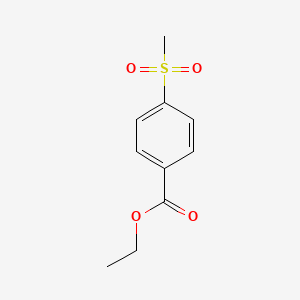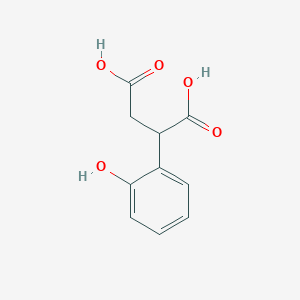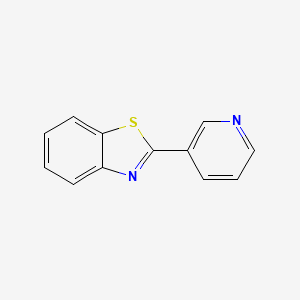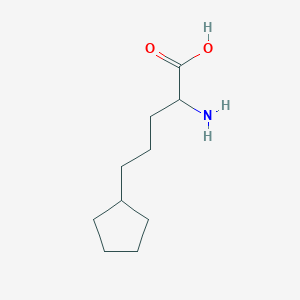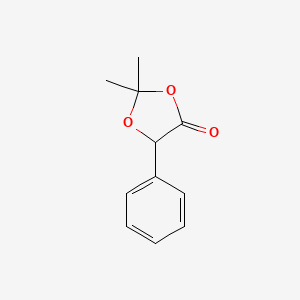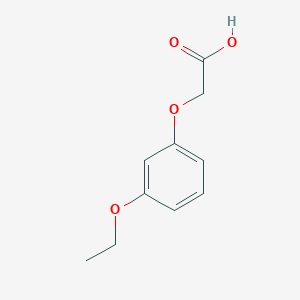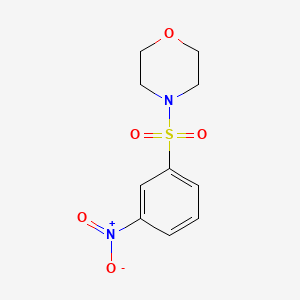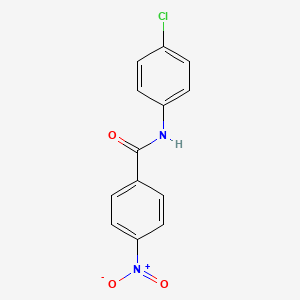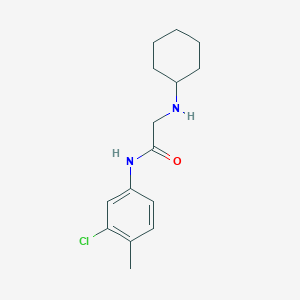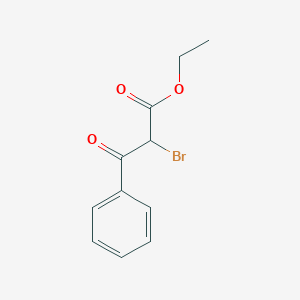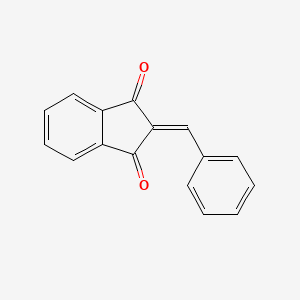
2-(Trifluoromethyl)pyrimidine-4,6-diol
概要
説明
2-(Trifluoromethyl)pyrimidine-4,6-diol is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The trifluoromethyl group at the 2-position indicates the presence of a CF3 group attached to the second carbon of the pyrimidine ring. The diol suffix suggests the presence of two hydroxyl (-OH) groups, likely at the 4 and 6 positions of the ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component one-pot process based on a coupling-isomerization sequence followed by cyclocondensation with amidinium salts can be used to synthesize tri(hetero)aryl-substituted pyrimidines . Additionally, the reaction of guanidine with chalcones under basic conditions can lead to the formation of 2-amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines, which may share synthetic pathways with the target compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by various substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the energy of frontier orbitals and the energy gap between them . The presence of a trifluoromethyl group is known to be electron-withdrawing, which could impact the electronic structure of 2-(Trifluoromethyl)pyrimidine-4,6-diol.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as hydroxyl or amino groups can lead to the formation of hydrogen bonds and other non-covalent interactions . These interactions can significantly influence the reactivity and the potential for further chemical modifications of the pyrimidine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The introduction of polar substituents can lead to tuning of optical properties, as seen in the case of pyrrolo[2,3-d]pyrimidines, where the fluorescence quantum yield was enhanced . Similarly, the electron-donating or electron-withdrawing nature of substituents can affect the photophysical properties, such as absorption and emission wavelengths . The trifluoromethyl group in 2-(Trifluoromethyl)pyrimidine-4,6-diol is likely to contribute to its electron-deficient nature, which could influence its optical properties and reactivity.
科学的研究の応用
1. Malaria Treatment and Prevention
2-(Trifluoromethyl)pyrimidine-4,6-diol derivatives, like JPC-3210, have been investigated for their potential in malaria treatment and prevention. These compounds exhibit significant in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and have shown promise due to their lower cytotoxicity in mammalian cell lines and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).
2. Synthesis and Utilization in Herbicides
The synthesis of 2-methylthio-4,6-difluoride pyrimidine, an important intermediate of herbicide diclosulam, has been explored. This synthesis involves facile reaction conditions, suggesting potential industrial applications for large-scale production (Xiong Li-li, 2007).
3. Synthesis of Trifluoromethylated Analogues
Trifluoromethylated analogues of 4,5‐dihydroorotic acid, utilizing 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, have been synthesized for various applications. The synthesis process offers new pathways for creating enantiopure forms of these analogues, potentially beneficial in various biochemical applications (Sukach et al., 2015).
4. Antitumor Potential
Studies on pyrimidine derivatives, including those substituted at the C(6) position, indicate their potential as anticancer agents. These compounds interfere with tumor cell proliferation, survival, and metastatic formation, showing significant promise in cancer research (Krištafor et al., 2011).
5. Modeling of Charge Transfer Materials
4,6-di(thiophen-2-yl)pyrimidine derivatives have been explored for their charge transfer properties. By tuning their electronic and photophysical properties, these derivatives show potential as efficient charge transfer materials, crucial in the development of electronic and photonic devices (Irfan, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBKPNVGVAFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287741 | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidine-4,6-diol | |
CAS RN |
672-47-9 | |
| Record name | 672-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



